molecular formula C13H23NO3Si B3069289 N-((Triethoxysilyl)methyl)aniline CAS No. 3473-76-5

N-((Triethoxysilyl)methyl)aniline

Cat. No. B3069289
Key on ui cas rn: 3473-76-5
M. Wt: 269.41 g/mol
InChI Key: KOVKEDGZABFDPF-UHFFFAOYSA-N
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Patent
US08314263B2

Procedure details

In a 500 ml four-necked flask having a reflux condenser, KPG stirrer and thermometer, 65.7 g of dry aniline (pKb 9.4) were heated to 120° C. and 60 g of chloromethyltriethoxysilane were added in the course of 180 min with stirring and stirring was effected for a further 60 min. Thereafter, the temperature was reduced to 105° C. and 42.4 g of ethylenediamine (pKb 4.07) were added to the mixture in the course of 10 min with stirring, phase separation occurring. At constant temperature, stirring was effected for a further 30 min, cooling to 70° C. being effected during this procedure and the heavier ethylenediamine hydrochloride phase then being separated off. The upper phase was subjected to fractional distillation without a distillation column. 18.3 g of aniline having a purity of 84.8%, 14.4 g of aniline having a purity of 97.8% (45% recovery) and 47.8 g (yield 62.9%) of N-phenylaminomethyltriethoxysilane were obtained, the purity of which was determined as 88.9%. The chloride value of the product was 88 ppm.
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
42.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:9][Si:10]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13].C(N)CN>>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:2]1([NH:1][CH2:9][Si:10]([O:11][CH2:12][CH3:13])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
65.7 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC[Si](OCC)(OCC)OCC
Step Three
Name
Quantity
42.4 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml four-necked flask having
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was reduced to 105° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
phase separation
STIRRING
Type
STIRRING
Details
At constant temperature, stirring
WAIT
Type
WAIT
Details
was effected for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the heavier ethylenediamine hydrochloride phase then being separated off
DISTILLATION
Type
DISTILLATION
Details
The upper phase was subjected to fractional distillation without a distillation column

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
Name
Type
product
Smiles
C1(=CC=CC=C1)NC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g
YIELD: PERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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